Buserelin

Catalog No.
S1551429
CAS No.
57982-77-1
M.F
C60H86N16O13
M. Wt
1239.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buserelin

CAS Number

57982-77-1

Product Name

Buserelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C60H86N16O13

Molecular Weight

1239.4 g/mol

InChI

InChI=1S/C60H86N16O13/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65)/t40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1

InChI Key

CUWODFFVMXJOKD-UVLQAERKSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Synonyms

BUSERELIN; 57982-77-1; Etilamide; Acetate, Buserelin; Bigonist; Buserelin; Buserelin Acetate; HOE 766; HOE-766; HOE766; Profact; Receptal; Suprecur; Suprefact; Tiloryth(d-ser(bu(supt)(sup6)))-lh-rh(1-9)nonapeptide-ethylamide; (d-ser(tbu)(sup6)-ea(sup10))-lhrh; (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormon; (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormone; d-ser(tbu(sup6))-lh-rh-(1-9)-nonape

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Diagnosis of Gonadotropin Deficiency:

Buserelin stimulation tests are employed to diagnose gonadotropin deficiency, a condition characterized by insufficient production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) by the pituitary gland. This can lead to delayed puberty, infertility, and other hormonal imbalances. In this test, buserelin is administered, and blood samples are collected to measure subsequent changes in LH and FSH levels. The response to buserelin helps assess the functionality of the HPG axis and diagnose potential deficiencies .

Treatment of Central Precocious Puberty:

Central precocious puberty (CPP) is a condition where sexual development begins abnormally early, typically before age 8 in girls and 9 in boys. Buserelin therapy acts by initially stimulating the release of LH and FSH, followed by suppression of their production through a feedback mechanism. This temporary surge followed by sustained suppression helps to control hormonal imbalances and delay further progression of CPP .

Management of Reproductive Disorders:

Buserelin can be used to induce ovulation in certain scenarios, such as in infertile mares with ovulatory dysfunction. A single dose of buserelin can stimulate the release of LH, triggering ovulation and improving breeding efficiency .

Investigation of Testicular Descent:

Studies have explored the use of low-dose buserelin in treating cryptorchidism, a condition where one or both testicles fail to descend into the scrotum. While the exact mechanism is not fully understood, buserelin might potentially stimulate testicular descent in some cases .

Purity

> 95%

XLogP3

-0.1

Appearance

Solid powder

UNII

PXW8U3YXDV

Sequence

XHWSYXLRP

Related CAS

68630-75-1; 104428-01-5; 111520-35-5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Buserelin is a synthetic analog of gonadotropin-releasing hormone (GnRH). Buserelin binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Prolonged administration of buserelin results in sustained inhibition of gonadotropin production, suppression of testicular and ovarian steroidogenesis, and reduced levels of circulating gonadotropin and gonadal steroids. Buserelin is more potent that GnRH. (NCI04)

MeSH Pharmacological Classification

Fertility Agents, Female

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02A - Hormones and related agents
L02AE - Gonadotropin releasing hormone analogues
L02AE01 - Buserelin

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

57982-77-1

Wikipedia

Buserelin

Biological Half Life

The elimination half-life is approximately 50 to 80 minutes following intravenous administration, 80 minutes after subcutaneous administration and approximately 1 to 2 hours after intranasal administration.

Dates

Modify: 2023-08-15
1: Dordas-Perpinyà M, Normandin L, Dhier T, Terris H, Cochard A, Frilley C,
Huiban F, Bruyas JF. Single injections of triptorelin or buserelin acetate in
saline solution induce ovulation in mares the same as a single injection of hCG.
Reprod Domest Anim. 2020 Jan 13. doi: 10.1111/rda.13632. [Epub ahead of print]
PubMed PMID: 31930759.


2: Manjarín R, Kirkwood RN, Ngula J, Martinez-Pastor F, Alegre B, Domínguez JC.
Effect of Oxytocin, Cloprostenol or Buserelin in Semen Doses on Sow Fertility.
Animals (Basel). 2019 Sep 29;9(10). pii: E746. doi: 10.3390/ani9100746. PubMed
PMID: 31569532; PubMed Central PMCID: PMC6827092.


3: Mizera A, Kuczaj M, Szul A, Jędraszczyk J. Effect of addition of buserelin
acetate to the extender on motility and viability of bovine spermatozoa. Anim
Biotechnol. 2019 Apr;30(2):99-104. doi: 10.1080/10495398.2018.1521821. Epub 2018
Dec 31. PubMed PMID: 30595097.


4: Borș SI, Ibănescu I, Creangă Ș, Borș A. Reproductive performance in dairy cows
with cystic ovarian disease after single treatment with buserelin acetate or
dinoprost. J Vet Med Sci. 2018 Jul 18;80(7):1190-1194. doi: 10.1292/jvms.17-0690.
Epub 2018 May 30. PubMed PMID: 29848852; PubMed Central PMCID: PMC6068299.


5: Mohamad NV, Soelaiman IN, Chin KY. Effects of tocotrienol from Bixa orellana
(annatto) on bone histomorphometry in a male osteoporosis model induced by
buserelin. Biomed Pharmacother. 2018 Jul;103:453-462. doi:
10.1016/j.biopha.2018.04.083. Epub 2018 Apr 24. PubMed PMID: 29674281.


6: Mohamad NV, Ima-Nirwana S, Chin KY. Effect of tocotrienol from Bixa orellana
(annatto) on bone microstructure, calcium content, and biomechanical strength in
a model of male osteoporosis induced by buserelin. Drug Des Devel Ther. 2018 Mar
16;12:555-564. doi: 10.2147/DDDT.S158410. eCollection 2018. PubMed PMID:
29588572; PubMed Central PMCID: PMC5859897.


7: Mohamad NV, Ima-Nirwana S, Chin KY. The effects of gonadotropin-releasing
hormone agonist (buserelin) and orchidectomy on bone turnover markers and
histomorphometry in rats. Aging Male. 2018 Mar 1:1-8. doi:
10.1080/13685538.2018.1446075. [Epub ahead of print] PubMed PMID: 29495911.


8: Calvez ML, Benz N, Huguet F, Saint-Pierre A, Rouillé E, Coraux C, Férec C,
Kerbiriou M, Trouvé P. Buserelin alleviates chloride transport defect in human
cystic fibrosis nasal epithelial cells. PLoS One. 2017 Nov 16;12(11):e0187774.
doi: 10.1371/journal.pone.0187774. eCollection 2017. PubMed PMID: 29145426;
PubMed Central PMCID: PMC5690610.


9: Piepenbrink A, Failing K, Riesenbeck A, Schmid P, Hoffmann B. [Downregulation
of LH in the bitch after application of the GnRH-agonist buserelin as a
slow-release implant]. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2017 Jun
20;45(3):147-152. doi: 10.15654/TPK-160790. Epub 2017 May 3. German. PubMed PMID:
28466954.


10: Khadivi B, Peirouvi T, JavanmardI MZ, Rasmi Y. Short-term buserelin
administration induces apoptosis and morphological changes in adult rat testes.
Acta Cir Bras. 2017 Feb;32(2):140-147. doi: 10.1590/s0102-865020170206. PubMed
PMID: 28300875.

Explore Compound Types